molecular formula C8H6ClNO4 B6264503 6-chloro-3-methyl-2-nitrobenzoic acid CAS No. 1805673-98-6

6-chloro-3-methyl-2-nitrobenzoic acid

Cat. No.: B6264503
CAS No.: 1805673-98-6
M. Wt: 215.6
InChI Key:
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Description

6-chloro-3-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6ClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-methyl-2-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid followed by chlorination. The nitration process introduces a nitro group into the benzene ring, while the chlorination step adds a chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-methyl-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-chloro-3-methyl-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-methyl-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These properties make it useful in various chemical transformations and as a building block in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-methyl-2-nitrobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it undergoes. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups can lead to unique chemical behavior compared to other similar compounds .

Properties

CAS No.

1805673-98-6

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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